molecular formula C17H18N4O2S B2855837 (1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396861-95-2

(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2855837
CAS No.: 1396861-95-2
M. Wt: 342.42
InChI Key: NORUDLHWOKXBTD-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves several steps:

  • Formation of 1-ethyl-1H-pyrazole: Ethylhydrazine reacts with an appropriate β-ketoester under acidic or basic conditions.

  • Formation of 4-methylbenzo[d]thiazol-2-amine: This can be synthesized through the condensation of 4-methylbenzenethiol and a suitable amine.

  • Formation of (4-methylbenzo[d]thiazol-2-yl)oxy moiety: The (4-methylbenzo[d]thiazol-2-yl) group is introduced via nucleophilic substitution with a halo-compound.

  • Final Coupling: The azetidine ring is formed and coupled with the previously synthesized components under controlled temperature and catalytic conditions to yield the final product.

Industrial Production Methods

Industrial production may involve large-scale synthesis using similar chemical routes but optimized for yield, cost, and safety. Common methods include flow chemistry or batch processing under regulated environments.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The pyrazole ring can undergo oxidation in the presence of strong oxidizing agents, resulting in ring-opened products.

  • Reduction: The compound may be reduced under catalytic hydrogenation to alter specific functional groups.

  • Substitution: Various substitutions can occur on the benzothiazole moiety using electrophiles or nucleophiles under controlled conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.

  • Reducing Agents: Hydrogen gas with palladium on carbon.

  • Substitution Reagents: Halides, amines, or alcohols in the presence of base or acid catalysts.

Major Products Formed

  • Oxidation Products: Carboxylic acids or aldehydes from ring opening.

  • Reduction Products: Saturated azetidine derivatives.

  • Substitution Products: Varied substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

The compound is used as a ligand in metal-catalyzed reactions, providing stability and reactivity to the metal center.

Biology

In biological studies, it serves as a probe for investigating enzyme interactions and cellular processes.

Medicine

Industry

It can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving hydrogen bonding, Van der Waals forces, and π-π interactions. The pyrazole and benzothiazole rings provide sites for interaction with proteins and nucleic acids, influencing pathways related to enzymatic activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazole derivatives: Compounds with similar core structures but different substituents.

  • Benzothiazole derivatives: Compounds sharing the benzothiazole ring but varied in additional functional groups.

  • Azetidine derivatives: Compounds containing the azetidine ring but with different side chains.

Uniqueness

The combination of the pyrazole, benzothiazole, and azetidine moieties in this compound provides a unique scaffold that offers diverse reactivity and interaction potential, setting it apart from other similar compounds.

This compound stands out for its multifaceted applications and structural versatility, making it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-21-8-7-13(19-21)16(22)20-9-12(10-20)23-17-18-15-11(2)5-4-6-14(15)24-17/h4-8,12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORUDLHWOKXBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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